molecular formula C17H17FO B1327725 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone CAS No. 898754-79-5

3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone

Cat. No. B1327725
M. Wt: 256.31 g/mol
InChI Key: YBYVKDRXSJUGSW-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,6-Dimethylphenol , which is a colorless to off-white crystalline solid with a sweet tarry odor .


Synthesis Analysis

While specific synthesis methods for “3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone” are not available, 2,6-Dimethylphenol can be synthesized from phenol and methanol in a fluidized bed of iron-chromium catalyst .

Scientific Research Applications

  • Polymorphism and Solvation Studies : Nath and Baruah (2013) investigated polymorphs and solvates of bis-phenols, which are closely related to 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone. They observed different polymorphs with varying crystal densities and interactions, highlighting the compound's potential in material science and crystal engineering (Nath & Baruah, 2013).

  • Electroactive Polymer Applications : Yamamoto et al. (1992) discussed the electro-oxidative polymerization of compounds related to 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone, leading to the formation of polymers with semi-conductive properties. This underscores its relevance in creating new materials with electrical applications (Yamamoto et al., 1992).

  • Chemical Synthesis and Interactions : Research by Egolf and Bilder (1994) on aryl-imidazolyl sulfides, which may involve similar chemical structures, suggests applications in synthetic chemistry, particularly in the synthesis of novel compounds (Egolf & Bilder, 1994).

  • Photochemical Studies : Ma et al. (1999) developed a novel method for the determination of compounds like 2,6-dimethylphenol (a component of the compound ) based on photo-degradation. This indicates potential applications in analytical chemistry, especially in fluorescence and UV detection methods (Ma et al., 1999).

  • Polymer Science Applications : Hay (1999) discussed the oxidative polymerization of 2,6-dimethylphenol, which can be related to the compound . This polymerization process is essential in manufacturing polyphenylene oxides, indicating its significance in the polymer industry (Hay, 1999).

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVKDRXSJUGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644789
Record name 3-(2,6-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone

CAS RN

898754-79-5
Record name 3-(2,6-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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